Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate
Overview
Description
Diclofenac impurity.
Mechanism of Action
Target of Action
The primary targets of Diclofenac Monobromo Sodium Salt Impurity are the cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostanoids, which are involved in inflammation and pain signaling .
Mode of Action
Diclofenac Monobromo Sodium Salt Impurity inhibits both COX-1 and COX-2 enzymes . This inhibition prevents the synthesis of prostanoids, including prostaglandin (PG)-E2, PGD2, PGF2, prostacyclin (PGI2), and thromboxane (TX)A2 . The inhibition of these prostanoids reduces inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Diclofenac Monobromo Sodium Salt Impurity is the prostanoid synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostanoids, which are key mediators of inflammation and pain .
Pharmacokinetics
It is known that the pharmacokinetic properties of diclofenac have been modified using pharmaceutical technology to improve absorption, provide rapid onset of analgesia, and reduce systemic exposure .
Result of Action
The inhibition of prostanoid synthesis by Diclofenac Monobromo Sodium Salt Impurity leads to a reduction in inflammation and pain . This is the primary molecular and cellular effect of this compound’s action.
Action Environment
The action of Diclofenac Monobromo Sodium Salt Impurity can be influenced by environmental factors. For instance, the photocatalytic degradation of diclofenac has been studied, and it was found that the degradation rate was affected by the initial reactant concentration . .
Properties
IUPAC Name |
sodium;2-[2-(2-bromo-6-chloroanilino)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEGIAAJWFDGJP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Br)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClNNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635563 | |
Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127792-45-4 | |
Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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